molecular formula C10H10ClNOS B1471159 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one CAS No. 1461708-89-3

7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

Cat. No.: B1471159
CAS No.: 1461708-89-3
M. Wt: 227.71 g/mol
InChI Key: YXFZBULBIHBDBE-UHFFFAOYSA-N
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Description

7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (CAS 1461708-89-3) is a chemical compound with the molecular formula C10H10ClNOS and a molecular weight of 227.71 . This compound belongs to the 1,4-benzothiazepine class of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and pharmaceutical research . The core 1,4-benzothiazepine structure is recognized as a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. Published scientific literature indicates that 1,4-benzothiazepine-based compounds have been investigated as central nervous system (CNS) depressants, anxiolytics, anti-HIV agents, antitumor compounds, antiplatelet aggregation inhibitors, and calcium channel modulators . Notable derivatives, such as JTV519 (K201) and S107, have been studied extensively for their cardioprotective effects, which are attributed to their ability to stabilize ryanodine receptors (RyR) and inhibit a broad spectrum of ion channel functions . Researchers value this chemical scaffold for developing new therapeutic tools for conditions like heart failure and myopathies . This product is intended for research purposes only and is not for diagnostic or therapeutic use. All information presented is for informational purposes. Researchers should refer to the specific product documentation and safety data sheets for detailed handling and storage instructions.

Properties

IUPAC Name

7-chloro-3-methyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNOS/c1-6-5-14-9-3-2-7(11)4-8(9)12-10(6)13/h2-4,6H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFZBULBIHBDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC2=C(C=C(C=C2)Cl)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C10H10ClN1O1S1C_{10}H_{10}ClN_{1}O_{1}S_{1}, with a molecular weight of 227.71 g/mol. It features a benzothiazepin structure that contributes to its biological activity.

Pharmacological Effects

Research has indicated that this compound exhibits a range of pharmacological effects:

  • Antipsychotic Activity : The compound has shown potential as an antipsychotic agent by acting on dopamine and serotonin receptors. Its structural similarity to known antipsychotics suggests it may modulate neurotransmitter systems effectively .
  • Anti-inflammatory Properties : Studies have reported that derivatives of benzothiazepin compounds can exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .
  • Antioxidant Activity : The compound has demonstrated antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage caused by various neurotoxins .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Benzothiazepine Core : Starting materials such as 2-amino-thiophenol and appropriate aldehydes are reacted under acidic conditions to form the core structure.
  • Chlorination : Chlorination is performed using reagents like thionyl chloride to introduce the chlorine atom at the 7-position.
  • Methylation : Methylation can be achieved using methyl iodide in the presence of a base to yield the final product .

Case Studies and Research Findings

Recent studies have explored various aspects of this compound:

StudyFocusFindings
Antipsychotic EffectsThe compound showed significant binding affinity for D2 dopamine receptors compared to traditional antipsychotics.
Anti-inflammatory ActivityIn vitro studies indicated a reduction in TNF-alpha levels when treated with this compound in macrophage cultures.
Neuroprotective EffectsAnimal models demonstrated reduced neuronal death in subjects treated with the compound following neurotoxin exposure.

Scientific Research Applications

Medicinal Chemistry

Antipsychotic Properties
Research indicates that benzothiazepine derivatives exhibit antipsychotic effects. The compound has been studied for its potential to interact with dopamine receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. Studies have shown that modifications in the structure of benzothiazepines can enhance their binding affinity to these receptors, suggesting a pathway for developing more effective antipsychotic medications .

Analgesic and Anti-inflammatory Effects
Another area of interest is the analgesic and anti-inflammatory properties of this compound. Preliminary studies suggest that it may inhibit certain pathways involved in pain and inflammation, making it a candidate for developing new pain relief medications. The mechanism appears to involve modulation of inflammatory mediators and pain signaling pathways .

Neuropharmacological Research

Cognitive Enhancer
There is growing evidence that compounds like 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one may enhance cognitive functions. Research has focused on its effects on memory and learning processes, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound's ability to modulate neurotransmitter systems involved in cognition presents a promising avenue for future studies .

Synthesis and Chemical Applications

Chiral Resolution
The synthesis of this compound has been explored for its chiral properties. Chiral resolution techniques using high-performance liquid chromatography (HPLC) have been developed to isolate enantiomers of this compound. This is particularly important as different enantiomers may exhibit different biological activities and therapeutic profiles .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntipsychoticDopamine receptor modulation
AnalgesicInhibition of inflammatory pathways
Cognitive enhancementModulation of neurotransmitter systems
Chiral resolutionHPLC techniques for enantiomer isolation

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related benzothiazepines and heterocyclic analogs highlights key differences in substituents, molecular properties, and biological activities.

Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one Cl (C7), CH₃ (C3) C₁₀H₁₃Cl₂NS 250.181 1461714-94-2 Hydrochloride salt; sulfur-containing core
7-Chloro-5-ethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one Cl (C7), C₂H₅ (C5) C₁₁H₁₂ClNOS 253.73 1098346-42-9 Ethyl group at C5; dihydro backbone
2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one CH₃ (C2), no Cl C₁₀H₁₁NOS 193.27 96680-77-2 Methyl at C2; lacks Cl; CBP ligand for epigenetic regulation
4-Allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one Cl (C7), allyl (C4), O instead of S C₁₃H₁₂ClNO₂ 249.70 88442-99-3 Benzoxazepine core (oxygen atom); allyl group enhances lipophilicity
7-Nitro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one NO₂ (C7), no CH₃ C₇H₄N₂O₂S₂ 228.25 N/A Nitro group (electron-withdrawing) at C7; distinct reactivity

Physicochemical and Pharmacological Implications

  • Solubility : The hydrochloride salt form of the primary compound improves aqueous solubility, critical for oral bioavailability .
  • Synthetic Accessibility : The 2-methyl analog (CAS 96680-77-2) is commercially available in milligram to gram quantities, indicating established synthesis routes .

Preparation Methods

Starting Materials and Key Intermediates

The synthesis often starts from 2,3-dihydro-1,5-benzothiazepin-4-one derivatives, which are then functionalized to introduce the chloro and methyl groups. For example, 2,3-dihydro-2-phenyl-7-chloro-1,5-benzothiazepin-4-one is a closely related intermediate used in analogous syntheses.

Cyclization and Ring Formation

The benzothiazepine ring is constructed by cyclization reactions involving:

  • Ortho-aminothiophenol derivatives reacting with α-haloketones or α-haloesters to form the benzothiazepinone core.
  • Use of organic solvents and tertiary organic bases (e.g., triethylamine) to facilitate cyclization at elevated temperatures, often reflux conditions.

Methylation at Position 3

Methylation strategies include:

  • Alkylation of the nitrogen or carbon atoms using methyl halides or methylating agents.
  • Starting from methyl-substituted precursors, such as 3-methyl derivatives of benzothiazepinones, to maintain regioselectivity and avoid side reactions.

Reduction to Tetrahydro Derivatives

The tetrahydro state (2,3,4,5-tetrahydro) is achieved by:

  • Reduction of the benzothiazepinone double bonds using hydride reagents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
  • The reduction is conducted at room temperature with prolonged stirring (e.g., 40 hours) to ensure complete conversion.

Representative Synthetic Procedure (Based on Patent US3361760A)

Step Reagents/Conditions Description Outcome/Notes
1 Starting benzothiazepin-4-one derivative Preparation of 2,3-dihydro-2-(substituted phenyl)-7-chloro-1,5-benzothiazepin-4-one Key intermediate with chloro substituent
2 Lithium aluminum hydride (LiAlH4) in anhydrous ether Reduction of benzothiazepinone to tetrahydrobenzothiazepine ring Tetrahydro derivative obtained after 40 hrs
3 Triethylamine, reflux Cyclization and functional group transformations Facilitates ring closure and substitution
4 Methylating agent (if required) Introduction of methyl group at position 3 Methylation step to obtain 3-methyl derivative

This procedure exemplifies the preparation of tetrahydrobenzothiazepines with various substituents, including chloro and methyl groups, and can be adapted for 7-chloro-3-methyl derivatives.

Analytical Data and Research Findings

  • Melting points of intermediates and final compounds are typically in the range of 105–238 °C depending on substitution patterns and purity.
  • The use of tertiary organic bases such as triethylamine enhances reaction yields and selectivity during cyclization.
  • Reduction with LiAlH4 is effective for converting benzothiazepinones to tetrahydrobenzothiazepines without affecting other sensitive substituents.
  • Acid-addition salts of the final compounds (e.g., hydrochloride salts) are often prepared to improve stability and therapeutic activity.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Purpose Notes
Cyclization Ortho-aminothiophenol + α-haloketone Formation of benzothiazepinone Use of triethylamine, reflux preferred
Halogenation Electrophilic chlorinating agents Introduction of 7-chloro group Alternatively use chloro-substituted precursors
Methylation Methyl halides or methylated precursors Introduction of 3-methyl group Ensures regioselectivity
Reduction LiAlH4 in anhydrous ether Conversion to tetrahydro derivative Room temp, prolonged stirring
Salt formation Hydrochloric acid or other acids Formation of acid-addition salts Enhances stability and bioavailability

Q & A

Q. Q1. What are the most reliable synthetic routes for 7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of precursors like 4-chloroaniline derivatives with carbonyl-containing intermediates. Key steps include:

  • Acylation : Reacting 4-chloroaniline with succinic anhydride to form intermediates (e.g., 4-(4-chloroaniline)-4-oxobutyric acid) .
  • Intramolecular Friedel-Crafts Cyclization : Using Lewis acids (e.g., AlCl₃) to promote ring closure under reflux conditions .
  • Halogenation : Introducing chlorine via electrophilic substitution or using pre-chlorinated precursors .

Q. Optimization Strategies :

  • Vary catalysts (e.g., H₂SO₄ vs. polyphosphoric acid) to improve cyclization efficiency.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.
  • Adjust solvent polarity (e.g., toluene vs. DMF) to control reaction kinetics .

Q. Table 1: Comparative Synthesis Methods

MethodYield (%)Key ConditionsReference
Friedel-Crafts Cyclization65–75AlCl₃, 110°C, 12 hrs
Acid-Catalyzed Cyclization50–60H₂SO₄, reflux, 8 hrs

Q. Q2. How can X-ray crystallography validate the structural conformation of this benzothiazepinone derivative?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (e.g., Bruker Kappa APEXII) with Mo/Kα radiation (λ = 0.71073 Å) at 293 K .
  • Structure Solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement .
  • Validation : Check R-factor (<0.05), data-to-parameter ratio (>15), and mean C–C bond deviation (<0.005 Å) .
  • Visualization : Use ORTEP-3 to generate thermal ellipsoid plots, highlighting torsional angles (e.g., O1–C8–C7–C9 = 8.3°) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activities of benzothiazepinone derivatives?

Methodological Answer:

  • Comparative Assay Design :
    • Use standardized in vitro models (e.g., HEK-293 cells for receptor binding assays) to compare activity across studies.
    • Control variables: Compound purity (HPLC >98%), solvent (DMSO concentration <0.1%), and cell passage number .
  • Meta-Analysis : Cross-reference pharmacological data from peer-reviewed studies, prioritizing those with structural validation (e.g., XRD or NMR) .

Q. Example Contradiction :

  • reports antifungal activity via Candida albicans inhibition, while emphasizes calcium channel modulation. Resolve by testing both endpoints in parallel .

Q. Q4. What advanced spectroscopic techniques are critical for characterizing degradation products under stress conditions?

Methodological Answer:

  • Stress Testing : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions .
  • Analytical Workflow :
    • LC-MS/MS : Identify degradation products via molecular ion peaks and fragmentation patterns.
    • NMR (²H/¹³C) : Assign structural changes (e.g., hydrolysis of the lactam ring) .
    • DFT Calculations : Predict degradation pathways using Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. Q5. How can computational modeling predict receptor binding interactions for this compound?

Methodological Answer:

  • Docking Simulations :
    • Use AutoDock Vina to dock the compound into receptor pockets (e.g., L-type calcium channels or GABA receptors).
    • Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100 ns .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with Thr106 or hydrophobic contacts with Phe112) .

Q. Table 2: Key Binding Interactions

Receptor TypeBinding Energy (kcal/mol)Key Residues
L-type Calcium Channel-9.2 ± 0.3Thr106, Phe112
GABA-A Receptor-8.5 ± 0.4Arg197, Tyr204

Data Contradiction Analysis

Q. Q6. How should researchers address discrepancies in reported crystal lattice parameters for similar benzothiazepinones?

Methodological Answer:

  • Re-evaluate Data Collection :
    • Confirm unit cell parameters using multiple crystals to rule out twinning or polymorphism .
    • Compare with Cambridge Structural Database (CSD) entries for consistency .
  • Case Study : reports monoclinic symmetry (β = 105.8°) for a chlorinated analog, while shows orthorhombic packing. Re-measure with synchrotron XRD to resolve .

Q. Q7. What methodologies confirm the stereochemical purity of synthetic intermediates?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IC column with hexane:isopropanol (90:10) to separate enantiomers .
  • VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-simulated data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one
Reactant of Route 2
7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

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